molecular formula C23H13Br2N B14170635 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine CAS No. 1101866-91-4

2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine

Cat. No.: B14170635
CAS No.: 1101866-91-4
M. Wt: 463.2 g/mol
InChI Key: CCSLXPAXCWNLBP-UHFFFAOYSA-N
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Description

2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine is an organic compound that features a complex structure with bromine atoms and naphthalene rings

Preparation Methods

The synthesis of 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine typically involves the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. One common method is the Kumada–Tamao–Corriu coupling reaction, which employs palladium catalysts such as [Pd(OAc)2] and [Pd(PPh3)4] to link the rings . The reaction conditions often include the use of halogenated aromatic electrophiles and Grignard reagents.

Chemical Reactions Analysis

2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine has several scientific research applications:

    Chemistry: It is used in the synthesis of new polymeric materials and complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine exerts its effects involves its ability to form stable complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.

Comparison with Similar Compounds

Similar compounds to 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine include:

  • 2,7-Dibromo-N-methylcarbazole
  • 2-Bromothiophene

These compounds share structural similarities but differ in their specific functional groups and reactivity

Properties

CAS No.

1101866-91-4

Molecular Formula

C23H13Br2N

Molecular Weight

463.2 g/mol

IUPAC Name

2,7-dibromo-N-naphthalen-1-ylfluoren-9-imine

InChI

InChI=1S/C23H13Br2N/c24-15-8-10-18-19-11-9-16(25)13-21(19)23(20(18)12-15)26-22-7-3-5-14-4-1-2-6-17(14)22/h1-13H

InChI Key

CCSLXPAXCWNLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br

Origin of Product

United States

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